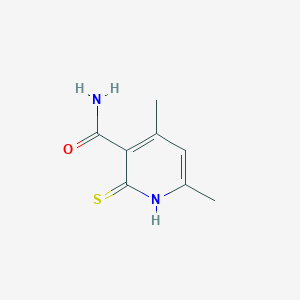

2-Mercapto-4,6-dimethylnicotinamide

Description

BenchChem offers high-quality 2-Mercapto-4,6-dimethylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-4,6-dimethylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUHWHVTEYTPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4,6-dimethylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Mercapto-4,6-dimethylnicotinamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its immediate precursor, 2-Mercapto-4,6-dimethylnicotinonitrile, and established principles of medicinal chemistry to project its characteristics. Included within this guide are a proposed synthetic route from its nitrile analog, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the known activities of related mercaptopyridine and nicotinamide scaffolds. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into this promising compound.

Introduction and Rationale

Nicotinamide and its derivatives are fundamental components of cellular metabolism and signaling, primarily through their roles as precursors to the coenzymes NAD+ and NADP+. The chemical tractability of the nicotinamide scaffold has made it a fertile ground for the development of a wide array of therapeutic agents.[1] The incorporation of a mercapto group, as seen in 2-Mercapto-4,6-dimethylnicotinamide, introduces a reactive thiol functionality that can significantly influence the molecule's chemical and biological properties. This can range from acting as a nucleophile or a metal chelator to participating in disulfide bond formation, a mechanism of action for some bioactive compounds.

This guide addresses the current information gap regarding 2-Mercapto-4,6-dimethylnicotinamide by providing a predictive and practical framework for its synthesis and characterization. The following sections are designed to equip researchers with the necessary information to synthesize, purify, and analyze this compound, thereby facilitating the exploration of its therapeutic potential.

Proposed Synthesis of 2-Mercapto-4,6-dimethylnicotinamide

The most direct synthetic route to 2-Mercapto-4,6-dimethylnicotinamide is the controlled hydrolysis of its commercially available nitrile precursor, 2-Mercapto-4,6-dimethylnicotinonitrile. The key challenge in this transformation is to prevent the over-hydrolysis of the intermediate amide to the corresponding carboxylic acid.[2] Mild reaction conditions are therefore paramount.

Synthetic Workflow

Caption: Proposed workflow for the synthesis and characterization of 2-Mercapto-4,6-dimethylnicotinamide.

Detailed Experimental Protocol: Controlled Nitrile Hydrolysis

This protocol is adapted from established methods for the mild hydrolysis of nitriles to amides.[3]

Materials:

-

2-Mercapto-4,6-dimethylnicotinonitrile

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Mercapto-4,6-dimethylnicotinonitrile in a 1:1 mixture of ethanol and water.

-

Reagent Addition: To the stirred solution, add 1.5 equivalents of sodium hydroxide, followed by the slow, dropwise addition of 3.0 equivalents of 30% hydrogen peroxide. The temperature should be monitored and maintained below 40°C during the addition.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the solution by the careful addition of 1M hydrochloric acid until a pH of ~7 is reached.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Predicted Physicochemical Properties

The following properties are predicted for 2-Mercapto-4,6-dimethylnicotinamide based on the known properties of its nitrile precursor and the general characteristics of amides.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₀N₂OS | Addition of one molecule of water to the nitrile precursor (C₈H₈N₂S). |

| Molecular Weight | 182.24 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Similar to many nicotinamide and mercaptopyridine derivatives. |

| Melting Point | Expected to be high, likely >200 °C | The introduction of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the nitrile precursor (m.p. of nitrile is 264 °C (decomp)).[4] |

| Boiling Point | High, expected to decompose before boiling | The strong intermolecular forces in amides lead to very high boiling points. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The amide group will increase water solubility compared to the nitrile due to hydrogen bonding, but the overall molecule remains largely organic in character. |

| pKa | Expected to have two pKa values: one for the pyridine nitrogen (acidic) and one for the thiol group (acidic). | The pyridine nitrogen will be weakly basic, and the thiol group will be weakly acidic. The exact values would need experimental determination. |

Purification and Characterization Protocols

Purification

Recrystallization:

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical.

-

Protocol:

-

Dissolve the crude 2-Mercapto-4,6-dimethylnicotinamide in a minimal amount of hot ethanol or an ethanol/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography:

-

Rationale: For more challenging purifications or for isolating small quantities of high-purity material, silica gel chromatography is recommended.

-

Protocol:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed material onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization

-

Rationale: NMR provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved and free of solid particles.

-

Expected ¹H NMR Signals:

-

Singlets for the two methyl groups.

-

A singlet for the aromatic proton on the pyridine ring.

-

A broad singlet for the thiol proton (this may be exchangeable with D₂O).

-

Two broad singlets for the amide (-CONH₂) protons (these will also be exchangeable with D₂O).

-

-

Expected ¹³C NMR Signals:

-

Signals for the two methyl carbons.

-

Signals for the aromatic carbons of the pyridine ring.

-

A signal for the carbonyl carbon of the amide group.

-

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Expected Characteristic Peaks:

-

N-H stretching of the amide group (two bands around 3100-3500 cm⁻¹).

-

C=O stretching of the amide group (a strong band around 1650-1680 cm⁻¹).

-

C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

S-H stretching of the thiol group (a weak band around 2550-2600 cm⁻¹).

-

-

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Expected Result: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 182.24.

Potential Biological Significance and Applications

While no specific biological activity has been reported for 2-Mercapto-4,6-dimethylnicotinamide, the structural motifs present suggest several avenues for investigation.

Logical Framework for Biological Investigation

Caption: Relationship between the structural scaffolds of the target compound and its potential biological activities.

-

Anticancer Activity: Pyridine derivatives are a well-established class of compounds with antiproliferative effects.[4][7] The presence of -NH₂ and -C=O groups has been shown to enhance anticancer activity.[4] Furthermore, some mercaptopurine derivatives, which also contain a thiol group on a heterocyclic ring, exhibit antiproliferative activity.[8] The title compound could therefore be investigated for its effects on various cancer cell lines.

-

Antimicrobial and Antifungal Activity: Various pyrimidine derivatives have demonstrated a range of pharmacological activities, including antimicrobial and antifungal effects.[9] The mercapto group can also contribute to such activities.

-

Enzyme Inhibition: Nicotinamide analogs are known to modulate the activity of various enzymes, including those involved in DNA repair and cellular signaling.[10] The thiol group could also interact with metal ions in the active sites of metalloenzymes or participate in covalent inhibition.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis, purification, and characterization of 2-Mercapto-4,6-dimethylnicotinamide. By leveraging data from its nitrile precursor and the broader chemical literature, we have outlined detailed experimental protocols and anticipated physicochemical properties. The discussion on potential biological activities highlights promising avenues for future research. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to explore the full potential of this novel compound in the fields of medicinal chemistry and drug discovery.

References

- Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (URL not available)

-

Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. Cancer Biochem Biophys. 1984 Sep;7(3):195-202. [Link]

- Crude nicotinamide is purified by a recrystallization and in this way freed especially from nicotinic acid and salts of nicotinic acid. As solvent there is used a 2-methylpropanol-1 containing water. The recrystallization takes place at a pH between about 7 and 10.

- Purification of nicotinamide.

-

Converting Nitriles to Amides. Chemistry Steps. [Link]

-

Sample Preparation. University College London. [Link]

- Nitrile to Amide - Common Conditions. Organic Chemistry Portal. (URL not available)

-

Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

-

Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. J Nutr Sci Vitaminol (Tokyo). 2014;60(2):86-91. [Link]

-

Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate. [Link]

-

Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Anal Biochem. 1999 May 1;270(1):63-7. [Link]

-

NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. 2020 Jul 28;25(15):3420. [Link]

- The Biological Landscape of Nicotinamide Derivatives: A Technical Overview. Benchchem. (URL not available)

-

NMR Sample Preparation. Iowa State University. [Link]

-

What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

- Processes for producing highly pure nicotinamide.

-

Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Anal Biochem. 1983 Jul 1;132(1):50-3. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. J Enzyme Inhib Med Chem. 2016;31(sup2):141-147. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Sci Rep. 2024 Feb 13;14(1):3649. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 8. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation and Analysis of 2-Mercapto-4,6-dimethylnicotinamide

Foreword: Navigating the Synthetic Landscape

In the field of medicinal chemistry and drug development, the precise characterization of novel compounds is the bedrock upon which all subsequent research is built. This guide focuses on the structural elucidation of 2-mercapto-4,6-dimethylnicotinamide, a heterocyclic compound of significant interest. It is critical to note that while the target of this guide is the amide derivative, much of the readily available public data and commercial availability centers on its synthetic precursor, 2-mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6).[1][2]

This reality informs our approach. As Senior Application Scientists, we often encounter scenarios where a target molecule must be synthesized from a known starting material. Therefore, this guide is structured to mirror a real-world research project: we begin with the logical synthesis of the target amide from its nitrile precursor and then proceed to a rigorous, multi-technique validation of its structure. This methodology not only provides a pathway to the target compound but also establishes a self-validating system where the analytical data from the final product must be consistent with the proposed transformation.

Section 1: Synthesis and Purification

The primary route to obtaining 2-mercapto-4,6-dimethylnicotinamide is through the controlled hydrolysis of the corresponding nitrile. This transformation is fundamental in organic synthesis and provides the first point of validation: a successful reaction will yield a product with distinct physical and chemical properties from the starting material.

Proposed Synthetic Pathway: Nitrile Hydrolysis

The conversion of the nitrile group (-C≡N) to a primary amide (-CONH₂) can be achieved under acidic or basic conditions. For this specific scaffold, a controlled acid-catalyzed hydrolysis is often preferred to minimize potential side reactions on the heterocyclic core.

Caption: Synthetic route from nitrile precursor to target amide.

Experimental Protocol: Synthesis

Objective: To synthesize 2-mercapto-4,6-dimethylnicotinamide via acid-catalyzed hydrolysis.

Materials:

-

2-mercapto-4,6-dimethylnicotinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ice bath

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid to 5 g of 2-mercapto-4,6-dimethylnicotinonitrile with stirring in an ice bath to manage the initial exotherm.

-

Once the mixture is homogenous, remove the ice bath and heat the reaction mixture to 80-90°C with continuous stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Ethanol, 2:3 v/v).[3] The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over 100 g of crushed ice in a beaker.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Objective: To purify the crude product by removing unreacted starting material and by-products.

Procedure:

-

Select an appropriate solvent system for recrystallization (e.g., ethanol/water or acetic acid).[2]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly. The melting point of the purified product should be sharp and distinct from the starting material (the nitrile decomposes at ~264°C).[2]

Section 2: Structural Elucidation Workflow

A multi-pronged analytical approach is essential to unambiguously confirm the structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Caption: Integrated workflow for structural elucidation.

Section 3: Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a successful transformation by confirming the molecular weight of the product. The hydrolysis of a nitrile to an amide involves the addition of a water molecule (H₂O), resulting in a predictable mass increase of 18.01 Da.

Protocol:

-

Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Mode: Positive ion mode to generate the [M+H]⁺ ion.

-

Sample Prep: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.

Expected Data & Interpretation:

| Compound | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |

| Starting Nitrile | C₈H₈N₂S | 164.04 | 165.05 |

| Target Amide | C₈H₁₀N₂OS | 182.05 | 183.06 |

The observation of a primary ion at m/z 183.06 would be strong evidence for the formation of the target amide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is arguably the most critical technique for distinguishing the amide product from the nitrile starting material. The vibrational frequencies of the -C≡N and -CONH₂ functional groups are highly characteristic and appear in distinct regions of the spectrum.[4] The presence or absence of these key peaks provides definitive proof of the functional group transformation.

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a rapid and common method for solid samples.

-

Sample Prep: A small amount of the dry, purified solid is placed directly on the ATR crystal.

Expected Data & Interpretation:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Should be ABSENT in final product. Strong, sharp peak in starting material. |

| Amide (N-H) | Stretch | 3100 - 3500 | MUST be PRESENT. Two distinct bands (symmetric & asymmetric) for primary amide. |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1695 | MUST be PRESENT. Very strong, sharp absorption. Confirms carbonyl. |

| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | MUST be PRESENT. Strong absorption, confirms amide linkage. |

| Thiol (S-H) | Stretch | 2550 - 2600 | May be weak or absent due to tautomerization to the thione (C=S) form.[5] |

| Thione (C=S) | Stretch | 1050 - 1250 | Presence suggests the thione tautomer is significant in the solid state. |

Trustworthiness: The complete disappearance of the nitrile peak at ~2230 cm⁻¹ and the concurrent appearance of strong N-H and C=O (Amide I) peaks are conclusive evidence of a successful hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides the complete atomic-level map of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6][7] The chemical shifts are exquisitely sensitive to the local electronic environment, making the distinction between the nitrile and amide functionalities unambiguous. 2D NMR techniques like HSQC and HMBC are then used to piece the puzzle together, confirming the connectivity between atoms.

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar sample and avoid exchange of the amide protons.

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Experiments: ¹H, ¹³C, DEPT-135, HSQC, HMBC.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆):

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Key Insight |

| -CONH₂ | ~7.5 - 8.5 | Two broad singlets | 2H | Definitive signal for primary amide. Broad due to quadrupole moment of nitrogen and potential for slow rotation. |

| Pyridine H-5 | ~6.8 - 7.2 | Singlet | 1H | Aromatic proton on the pyridine ring. |

| Methyl C4-CH₃ | ~2.4 | Singlet | 3H | Methyl group adjacent to the amide. |

| Methyl C6-CH₃ | ~2.3 | Singlet | 3H | Methyl group adjacent to the nitrogen. |

| N-H / S-H | ~12.0 - 14.0 | Very broad singlet | 1H | Tautomeric proton (pyridinethione N-H or thiol S-H). Highly dependent on concentration and temperature. |

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):

| Assignment | Predicted Shift (δ, ppm) | Key Insight |

| C=S (Thione) | ~175 - 185 | Confirms the thione tautomer is dominant in solution. |

| C=O (Amide) | ~165 - 170 | Definitive signal for the amide carbonyl carbon. |

| Pyridine C6 | ~160 | Carbon adjacent to ring nitrogen. |

| Pyridine C4 | ~155 | Carbon bearing a methyl group. |

| Pyridine C5 | ~110 - 115 | Carbon bearing the aromatic proton. |

| Pyridine C3 | ~105 - 110 | Carbon bearing the amide group. |

| Nitrile -C≡N | ~115 - 120 | Should be ABSENT. This signal in the starting material will be replaced by the C=O signal. |

| Methyl C4-CH₃ | ~20 - 25 | |

| Methyl C6-CH₃ | ~18 - 22 |

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of the final compound. By developing a method that can separate the starting material, product, and any potential by-products, we can quantify the purity of the synthesized material, which is a critical parameter for any subsequent biological or pharmaceutical application.[8][9]

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detector set at a wavelength where both starting material and product absorb (e.g., 260 nm).[10][11]

-

Expected Result: The amide product, being more polar than the nitrile, will have a shorter retention time. A pure sample should show a single major peak (>95% area).

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic structure of the molecule. While not as structurally definitive as NMR or IR, changes in the absorption maxima (λ_max) between the nitrile and the amide can serve as supporting evidence of a structural change. The primary chromophore is the substituted pyridine-2-thione system.

Protocol:

-

Solvent: Ethanol or Methanol.

-

Procedure: A dilute solution of the sample is scanned from 200-400 nm.

-

Expected Result: Nicotinamide and its derivatives typically show absorption maxima around 210 nm and 260 nm.[10][12] The exact λ_max for the target compound would be determined experimentally, but a shift compared to the nitrile precursor would be expected due to the change in the electronic nature of the substituent at the C3 position.

Section 4: Conclusion & Data Synthesis

The structural elucidation of 2-mercapto-4,6-dimethylnicotinamide is a systematic process that begins with its synthesis from the corresponding nitrile. The successful transformation is validated by a suite of orthogonal analytical techniques. The conclusive evidence lies in the combined interpretation of:

-

Mass Spectrometry: An observed [M+H]⁺ ion at m/z 183.06, confirming the addition of water to the nitrile.

-

FT-IR Spectroscopy: The disappearance of the C≡N stretch and the appearance of characteristic N-H and C=O (Amide I) stretches.

-

NMR Spectroscopy: The appearance of two broad singlets for the -CONH₂ protons in the ¹H spectrum and, most definitively, a peak around 165-170 ppm for the carbonyl carbon in the ¹³C spectrum.

-

Chromatography: A single major peak in the HPLC chromatogram, confirming the purity of the isolated compound.

This rigorous, evidence-based workflow ensures the unambiguous identification and characterization of the target molecule, providing the trustworthy foundation required for its advancement in research and development.

References

-

PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information. [Link]

-

Hussein, M. A., et al. (2007). Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides. Journal of Inorganic Biochemistry. [Link]

-

ResearchGate. A spectrophotometric study of 2-mercapto-4,6-dimethylpyrimidine as a novel carboxyl activating group. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. MDPI. [Link]

-

PrepChem. Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride. PrepChem.com. [Link]

-

Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

-

ResearchGate. UV-vis absorption spectra changes in the sample solution. ResearchGate. [Link]

-

Buelna-Garcia, L. E., et al. (2021). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt. Frontiers in Chemistry. [Link]

-

ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. ResearchGate. [Link]

-

Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PLOS ONE. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Ianoul, A., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols. MDPI. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. LGC. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Nicotinamide. SIELC. [Link]

-

Kollath, G., et al. (2021). Applications of Single-Molecule Vibrational Spectroscopic Techniques for the Structural Investigation of Amyloid Oligomers. MDPI. [Link]

-

Szałkiewicz, A., et al. (2023). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. MDPI. [Link]

-

Al-Shdefat, R., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin. Future Journal of Pharmaceutical Sciences. [Link]

-

Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. [Link]

-

ResearchGate. FT-IR spectra of (a) OA; (b) 2-aminoethanethiol; and (c) OAS. ResearchGate. [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

ResearchGate. Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. ResearchGate. [Link]

-

Research Journal of Pharmacy and Technology. UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form. RJPT. [Link]

-

Govindarajan, M., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Chen, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. MDPI. [Link]

-

Ghose, D., & Hestekin, J. A. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. [Link]

-

López-Cógil, M., et al. (2020). Determination of nicotinamide in a multivitamin complex by Electrochemical-Surface Enhanced Raman Spectroscopy. Talanta. [Link]

-

ResearchGate. Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide. ResearchGate. [Link]

-

Ask Pharmacy. Fundamentals of Heterocyclic Chemistry. Ask Pharmacy. [Link]

-

Wilson, W. B., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography. Journal of Chromatography A. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. LibreTexts. [Link]

-

OpenStax. Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

Sources

- 1. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Substituted Nicotinamide Derivatives: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Vitamin, A Scaffold for Innovation

Nicotinamide, or niacinamide, is globally recognized as vitamin B3, an essential nutrient vital for the biosynthesis of the nicotinamide adenine dinucleotide (NAD+) coenzyme.[1] NAD+ is central to cellular metabolism, participating in countless redox reactions and acting as a critical cosubstrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[2] However, for the medicinal chemist and process scientist, the simple pyridine-3-carboxamide structure represents far more than a vitamin; it is a privileged scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties.[3][4] Recent research has yielded potent drug candidates by modifying the nicotinamide core, targeting key enzymes such as VEGFR-2 and succinate dehydrogenase (SDH).[5][6]

The challenge, historically, has been the efficient and regioselective functionalization of the electron-deficient pyridine ring. Traditional methods often require harsh conditions and pre-functionalized starting materials, limiting scope and generating significant waste. This guide moves beyond those classical constraints to explore the modern synthetic chemist's toolkit. We will dissect novel, field-proven strategies that offer greater precision, efficiency, and scalability. Our focus is not merely on the "what" but the "why"—the mechanistic rationale that underpins each methodological choice, empowering you to adapt and innovate in your own research.

Section 1: The Atom Economy Revolution: Direct C-H Functionalization

The direct conversion of a carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond is one of the most powerful strategies in modern organic synthesis.[7] This approach circumvents the need for pre-functionalization (e.g., halogenation or boronation) of the pyridine ring, thus shortening synthetic sequences and improving atom economy. For an electron-poor system like nicotinamide, this presents a unique challenge: activating a C-H bond that is already electron-deficient. The solution often lies in transition metal catalysis, where a directing group is used to position the metal catalyst in close proximity to the target C-H bond.

Mechanistic Insight: Chelation-Assisted Activation

The use of a directing group (DG), often an amide or a related nitrogen-containing functional group, is the cornerstone of regioselective C-H functionalization on aromatic systems. The DG coordinates to the metal center (commonly Palladium or Nickel), forming a stable metallacyclic intermediate. This geometric constraint forces the catalyst into the spatial vicinity of an ortho C-H bond, dramatically lowering the activation energy for its cleavage. This process, often proceeding via a Concerted Metalation-Deprotonation (CMD) or σ-Complex-Assisted Metathesis (σ-CAM) pathway, provides exquisite control over which C-H bond is functionalized.[8]

Field-Proven Protocol: Nickel-Catalyzed C-H/N-H Annulation

This protocol describes the synthesis of 1(2H)-isoquinolinones via a Nickel-catalyzed oxidative annulation of aromatic amides with alkynes. The amide itself acts as the directing group. The use of a strong base is critical for the success of the reaction.[8]

Objective: To synthesize a C2-annulated nicotinamide derivative.

Materials:

-

N-substituted Nicotinamide (1.0 eq)

-

Unsymmetrical Alkyne (e.g., 1-phenyl-1-propyne) (1.5 eq)

-

Ni(OAc)₂ (10 mol%)

-

Potassium tert-butoxide (KOBuᵗ) (20 mol%)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add N-substituted nicotinamide, Ni(OAc)₂, and KOBuᵗ.

-

Evacuation and Backfilling: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times. This is crucial as Ni(II) catalysts can be sensitive to oxygen and moisture.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the alkyne.

-

Reaction: Stir the mixture at 120 °C for 16-24 hours. The high temperature is necessary to overcome the activation barrier for the C-H cleavage step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Nickel Catalyst: Nickel is a more earth-abundant and less expensive alternative to palladium, offering unique reactivity.[8]

-

KOBuᵗ (Base): The catalytic amount of a strong base is essential. It is believed to facilitate the N-H deprotonation of the amide, which assists in the initial coordination to the nickel center and subsequent C-H activation.

-

Anhydrous Toluene: A high-boiling, non-coordinating solvent is required to achieve the necessary reaction temperature while maintaining catalyst stability.

| Catalyst System | Directing Group | Position Functionalized | Coupling Partner | Typical Yield | Reference |

| Pd(OAc)₂ | Pyridyl | C2/C6 | Aryl Halides | 60-90% | [7] |

| Ni(OAc)₂/KOBuᵗ | Amide (N-H) | C2 | Alkynes | 70-95% | [8] |

| Cu(I)/Secondary Amine | O-acetyl ketoxime | C2, C4, C6 | α,β-unsaturated aldehydes | 65-85% | [9] |

| Rh(III) | Pyridyl | C2 | Olefins | 55-88% | [9] |

Section 2: Harnessing Light: Photocatalytic Strategies

Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates.[10] For pyridine chemistry, this opens up avenues for functionalizations that are complementary to traditional polar or transition-metal-catalyzed reactions.

Mechanistic Insight: Pyridinyl Radical Formation

A common strategy involves the protonation or N-acylation of the pyridine nitrogen to form a pyridinium salt. This significantly lowers the reduction potential of the ring, making it susceptible to reduction by an excited-state photocatalyst or another electron donor. The resulting pyridinyl radical is a key intermediate that can then be coupled with other radical species.[10] In some cases, an electron donor-acceptor (EDA) complex can form between the pyridinium salt and a donor molecule, allowing for photocatalyst-free transformations.[9]

Field-Proven Protocol: Photocatalyst-Free C4-Alkylation

This protocol details a C4-alkylation of pyridines via the formation of an EDA complex between an N-amidopyridinium salt and an alkyl bromide, eliminating the need for an external photocatalyst.[9]

Objective: To achieve regioselective C4-alkylation of a nicotinamide derivative.

Materials:

-

Nicotinamide (1.0 eq)

-

1,1′-Carbonyldiimidazole (CDI) (1.1 eq)

-

Alkyl Bromide (e.g., Cyclohexyl bromide) (3.0 eq)

-

Silyl Radical Precursor (e.g., (TMS)₃SiH) (1.5 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

N-Amidopyridinium Salt Formation: In a vial, dissolve nicotinamide and CDI in anhydrous MeCN. Stir at room temperature for 1 hour to form the N-amidopyridinium salt in situ. The causality here is that the N-amido group makes the pyridinium salt a better electron acceptor.

-

Reagent Addition: To the same vial, add the alkyl bromide, (TMS)₃SiH, and K₂CO₃.

-

Irradiation: Seal the vial and place it under a 365 nm UV LED lamp with stirring. The reaction is typically run for 16-24 hours at room temperature.

-

Mechanism Note: The photochemical activity of the EDA complex between the N-amidopyridinium salt and the bromide generates the necessary radicals to drive the alkylation process.[9]

-

Work-up: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to yield the C4-alkylated 1,4-dihydropyridine product.

-

Aromatization: The resulting dihydropyridine can be oxidized to the corresponding substituted pyridine in a subsequent step if desired, often by simple exposure to air or by using a mild oxidant.

Section 3: The Green Chemistry Imperative: Biocatalytic Synthesis

Biocatalysis leverages the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally friendly conditions.[3] This approach is gaining significant traction in pharmaceutical manufacturing as it offers a sustainable alternative to traditional chemical methods, which can involve harsh reagents, high temperatures, and toxic byproducts.[1]

Mechanistic Insight: Enzyme-Mediated Transformations

For nicotinamide synthesis, two key enzyme classes are particularly relevant:

-

Nitrile Hydratases (NHase): These enzymes catalyze the hydration of a nitrile group directly to a primary amide. The industrial production of nicotinamide often employs whole-cell biocatalysts, such as Rhodococcus rhodochrous, which contain NHase. This process converts 3-cyanopyridine to nicotinamide with near-perfect selectivity, avoiding the formation of the nicotinic acid byproduct that can occur under harsh chemical hydrolysis.[11]

-

Lipases: Lipases, such as the immobilized Candida antarctica lipase B (commercially known as Novozym® 435), are workhorse enzymes for esterification and amidation reactions. They can be used to catalyze the reaction between a nicotinic acid ester (e.g., methyl nicotinate) and an amine to form a wide range of substituted nicotinamide derivatives.[3]

Field-Proven Protocol: Enzymatic Synthesis in Continuous Flow

This protocol describes a green and efficient synthesis of N-benzylnicotinamide using an immobilized lipase in a continuous-flow microreactor. This method dramatically reduces reaction times compared to batch processes.[3]

Objective: To synthesize an N-substituted nicotinamide derivative using a reusable biocatalyst in a flow system.

Materials & Equipment:

-

Immobilized Lipase (Novozym® 435)

-

Methyl Nicotinate (1.0 eq)

-

Benzylamine (1.2 eq)

-

tert-Amyl alcohol (Solvent)

-

Syringe pump

-

Packed-bed microreactor (or tubing packed with the enzyme)

-

Temperature-controlled heating unit

Step-by-Step Methodology:

-

Reactor Preparation: Carefully pack the microreactor column with Novozym® 435. The integrity of the packed bed is crucial for consistent flow and conversion.

-

Substrate Solution: Prepare a solution of methyl nicotinate and benzylamine in tert-amyl alcohol. The choice of a non-polar, water-miscible solvent like tert-amyl alcohol is key to maintaining enzyme activity while solubilizing the reactants.

-

System Setup: Connect the substrate solution reservoir to the syringe pump and the pump outlet to the packed-bed reactor. Place the reactor in the heating unit set to 50 °C.

-

Flow Reaction: Pump the substrate solution through the reactor at a defined flow rate. The flow rate determines the residence time, which must be optimized for maximum conversion. A typical residence time might be 35 minutes.[3]

-

Collection & Analysis: Collect the effluent from the reactor outlet. Analyze the product yield by HPLC or GC.

-

Enzyme Reusability: A significant advantage of this setup is catalyst reusability. The immobilized enzyme remains in the reactor and can be used for multiple runs, drastically reducing costs. Studies have shown satisfactory reusability over at least eight cycles.[3]

| Biocatalyst | Substrate | Product | Conditions | Key Advantage | Reference |

| R. rhodochrous cells | 3-Cyanopyridine | Nicotinamide | Aqueous buffer, 20-30°C | 100% conversion, no acid byproduct | [11] |

| Novozym® 435 | Methyl Nicotinate + Amines | N-Substituted Nicotinamides | 50°C, tert-amyl alcohol, Flow | Fast (35 min vs 24h batch), reusable | [3] |

| Nicotinamidase (Pnc1) | Nicotinamide | Nicotinic Acid | Aqueous buffer, 37°C | Key step in NAD+ salvage pathway | [12][13] |

Section 4: Synthesis of Advanced Analogs: Nicotinamide Riboside (NR) and Mononucleotide (NMN)

Beyond simple substitutions on the pyridine ring, the synthesis of advanced analogs like β-nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) is of immense interest. These molecules are direct precursors to NAD+ and are widely used in research on aging and metabolic diseases.[2][14]

Field-Proven Protocol: Efficient Two-Step Synthesis of β-Nicotinamide Riboside (NR)

This protocol describes a highly efficient and stereoselective chemical synthesis of β-NR starting from commercially available materials.[2]

Objective: To synthesize β-NR with high stereoselectivity.

Step 1: Glycosylation

-

Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq), Ethyl nicotinate (1.5 eq), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the acetylated ribose and ethyl nicotinate in anhydrous DCM in a flame-dried, argon-purged flask.

-

Cool the solution to 0 °C.

-

Slowly add TMSOTf dropwise. The reaction is typically complete within 10 hours.

-

Mechanistic Rationale: The TMSOTf promoter facilitates the formation of a cationic cis-1,2-acyloxonium-sugar intermediate. This intermediate sterically directs the incoming ethyl nicotinate to attack from the opposite face, resulting in the exclusive formation of the desired β-isomer.[2]

-

Quench the reaction with aqueous NaHCO₃ and extract the product. The intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, is typically used directly in the next step.

-

Step 2: Ammonolysis and Deprotection

-

Materials: Crude intermediate from Step 1, 5.5 N Ammonia in Methanol (NH₃/MeOH).

-

Procedure:

-

Dissolve the crude intermediate in ice-cold 5.5 N NH₃/MeOH under an argon atmosphere.

-

Maintain the reaction at 0 °C for 15-18 hours.

-

Causality: This single step achieves two crucial transformations simultaneously: the ammonia converts the cationic ethyl nicotinate ester into the desired nicotinamide amide, and the methanolic ammonia cleaves the acetyl protecting groups from the ribose sugar.

-

Monitor the reaction by HPLC to maximize the yield of NR and minimize decomposition to nicotinamide.[2]

-

Remove the solvent and ammonia under high vacuum to yield β-NR, which can be purified by chromatography. The overall yield is typically high, around 85% from the starting sugar.[2]

-

Conclusion and Future Outlook

The synthesis of substituted nicotinamide derivatives has entered a new era of innovation. The move from classical, often brute-force methods to elegant, catalyst-driven strategies has profoundly impacted the field. Direct C-H functionalization offers an atom-economical pathway to novel analogs, photocatalysis provides access to unique reactivity under mild conditions, and biocatalysis presents a sustainable and highly selective manufacturing route. Furthermore, the adoption of continuous flow technology bridges the gap between laboratory-scale discovery and industrial-scale production, offering enhanced safety, efficiency, and control.[15][16]

Looking ahead, we can anticipate the increased integration of these modern techniques. Hybrid approaches, such as combining flow chemistry with biocatalysis or photocatalysis, will likely become more common. The development of novel directing groups will continue to expand the scope of C-H functionalization, enabling the precise modification of previously inaccessible positions on the nicotinamide core. As our understanding of the biological roles of NAD+ and its derivatives continues to grow, these advanced synthetic tools will be indispensable for the researchers, scientists, and drug development professionals creating the next generation of therapeutics.

References

-

Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL: [Link]

-

Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors Source: RSC Publishing URL: [Link]

-

Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Enzyme and Process Development for Production of Nicotinamide Source: ResearchGate URL: [Link]

-

Title: Synthesis of β-nicotinamide riboside using an efficient two-step methodology Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide Source: MDPI URL: [Link]

-

Title: Enhanced Photocatalytic Activity of π-Conjugated Pyridine Rings-Modified C3N4/Bi@BiOCl Z-Scheme Heterogeneous Material Source: ACS Publications URL: [Link]

-

Title: Three-component synthesis of nicotinamide derivatives Source: ResearchGate URL: [Link]

-

Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL: [Link]

-

Title: A QM/MM study of the catalytic mechanism of nicotinamidase Source: RSC Publishing URL: [Link]

-

Title: Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers Source: PubMed Central URL: [Link]

-

Title: Nickel-Catalyzed Directed C—H Functionalization Source: ResearchGate URL: [Link]

-

Title: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals Source: RECERCAT URL: [Link]

-

Title: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Source: Beilstein Journals URL: [Link]

-

Title: Design and synthesis of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors Source: PubMed URL: [Link]

-

Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications URL: [Link]

Sources

- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 2. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. recercat.cat [recercat.cat]

- 11. researchgate.net [researchgate.net]

- 12. A QM/MM study of the catalytic mechanism of nicotinamidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

Biological Activity Screening of Novel Thionicotinamides: A Strategic Guide to Hit Identification and Mechanistic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Thionicotinamide Scaffold – A Prodrug with Untapped Potential

Thionicotinamides, sulfur-containing isosteres of nicotinamide, represent a fascinating and promising class of compounds in medicinal chemistry.[1][2] Their significance is rooted in their established role as prodrugs, which are metabolically activated within target cells or microorganisms to exert their biological effects.[2][3] The well-known antitubercular agent ethionamide (ETH), for instance, requires activation by a mycobacterial monooxygenase (EthA) to form an adduct with NAD+. This adduct then potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[3][4][5] This mechanism is analogous to that of isoniazid, another cornerstone of tuberculosis therapy, though they are activated by different enzymes.[5][6][7]

Beyond antimicrobial applications, research has demonstrated that thionicotinamide can act as a dual inhibitor of NAD kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[8][9] Intracellularly, it is converted into thionicotinamide adenine dinucleotide (NADS) and its phosphorylated form (NADPS), which inhibit NADK.[8] This inhibition depletes the cellular pool of NADPH, a crucial reducing equivalent required for neutralizing reactive oxygen species (ROS) and for various biosynthetic pathways, including nucleotide and fatty acid synthesis.[8] By compromising these pathways and increasing oxidative stress, thionicotinamide exhibits significant anticancer activity, particularly in synergy with chemotherapy drugs that also induce ROS.[8]

Given this dual potential in oncology and infectious disease, a robust and logically structured screening strategy is paramount for identifying novel, potent, and selective thionicotinamide derivatives. This guide provides a comprehensive framework for designing and executing such a screening cascade, moving from broad primary assays to specific mechanistic studies, ensuring the generation of high-quality, actionable data for drug development programs.

Chapter 1: Designing the Screening Cascade – A Strategy for Efficient Discovery

A screening cascade is a tiered, hierarchical testing strategy designed to efficiently sift through a library of novel compounds to identify promising "hits," confirm their activity, and progressively characterize their properties. This approach is essential for making rapid, data-driven decisions while conserving resources.[10][11] A poorly designed cascade can lead to wasted effort on false positives or the premature dismissal of valuable compounds.[12]

Our cascade is designed to first identify compounds with significant biological activity (cytotoxicity or antimicrobial effects) and then systematically validate these hits through orthogonal assays and begin to probe their mechanism of action.

Caption: A logical workflow for the biological activity screening of novel thionicotinamides.

Chapter 2: Primary Screening – Casting a Wide Net

The goal of primary screening is to rapidly assess the entire compound library to identify molecules that exhibit any biological activity of interest. At this stage, we prioritize sensitivity and throughput.

Anticancer Activity: Cytotoxicity Screening

Given the known effects of thionicotinamide on NADPH pools and ROS levels, a primary screen for cytotoxicity against a relevant cancer cell line is a logical starting point.[8]

Recommended Assay: XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13] Metabolically active cells reduce the yellow XTT tetrazolium salt to an orange, water-soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13] We select the XTT assay over the more traditional MTT assay primarily because its formazan product is water-soluble, eliminating the need for a solubilization step with an organic solvent like DMSO.[13] This simplifies the protocol, reduces a source of potential error and cytotoxicity, and improves its suitability for high-throughput screening.[13][14]

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each novel thionicotinamide in DMSO. Perform serial dilutions to create a range of concentrations. Add the compounds to the designated wells (in triplicate) at a single, high concentration for the primary screen (e.g., 10-50 µM). Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the freshly prepared XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.[13]

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered "hits."

Antimicrobial Activity Screening

The structural similarity of thionicotinamides to established antitubercular drugs makes antimicrobial screening a critical parallel path.[2][5] The primary goal is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Recommended Assay: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent.[15][16] We will use the broth microdilution method, which is a quantitative technique that is readily adapted for screening multiple compounds.[15]

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[16]

Data Presentation for Primary Screens

Quantitative data from primary screens and subsequent dose-response studies should be clearly tabulated.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Line | IC₅₀ (µM) | Selectivity Index (SI) |

| TNA-001 | MCF-7 | 8.4 | HEK293 | >100 | >11.9 |

| TNA-002 | MCF-7 | 15.2 | HEK293 | 85.1 | 5.6 |

| TNA-003 | MCF-7 | 98.6 | HEK293 | >100 | ~1.0 |

Table 1: Example cytotoxicity and selectivity data for novel thionicotinamides (TNAs). The Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous line / IC₅₀ in the cancer line.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | M. smegmatis MIC (µg/mL) |

| TNA-001 | 8 | >64 | 4 |

| TNA-002 | 32 | >64 | 16 |

| TNA-003 | >64 | >64 | >64 |

Table 2: Example Minimum Inhibitory Concentration (MIC) data for novel thionicotinamides against various bacterial strains.

Chapter 3: Hit Confirmation and Mechanistic Elucidation

A primary "hit" is not a lead. This next phase is critical for confirming the activity, ruling out artifacts, and beginning to understand how the compound works.[12]

Hit Confirmation and Selectivity

Initial hits must be re-tested in a full dose-response format to accurately determine their potency (IC₅₀ or MIC).[17] A crucial next step in the anticancer screen is to test potent compounds against a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells) to assess for selective toxicity.[18][19] A high selectivity index is a desirable trait for a potential therapeutic agent.

Furthermore, it is wise to confirm hits using an orthogonal assay that measures a different cellular endpoint. For example, if the primary screen was a metabolic assay (XTT), a confirmatory screen could use an ATP-based assay (e.g., CellTiter-Glo) that measures cell membrane integrity and ATP levels.[20] This helps eliminate compounds that may interfere with the specific chemistry of the primary assay (e.g., compounds that directly reduce the XTT reagent).[12][14]

Probing the Mechanism of Action

For validated hits, the investigation shifts from if the compound is active to how it is active. Based on the known biology of thionicotinamides, two key mechanistic pathways should be investigated.

A. The Prodrug Activation & Target Inhibition Pathway

The established mechanism for ethionamide and isoniazid involves enzymatic activation and subsequent inhibition of InhA.[5][21] A similar mechanism may be at play for novel thionicotinamides with antimicrobial activity.

B. The Metabolic Disruption Pathway

The anticancer activity of thionicotinamide is linked to its inhibition of NADK, leading to NADPH depletion and increased ROS.[8]

Caption: Potential mechanisms of action for novel thionicotinamides.

Recommended Assay: In Vitro Enzyme Inhibition

To directly test these hypotheses, in vitro enzyme inhibition assays are essential.[22][23] These assays measure how a compound affects the activity of a purified, recombinant target enzyme.[22]

General Protocol: Enzyme Inhibition Assay

-

Reagents: Obtain the purified target enzyme (e.g., recombinant M. tuberculosis InhA or human NADK), its specific substrate, and any necessary cofactors (e.g., NAD⁺, ATP).

-

Assay Setup: In a suitable microplate, combine the enzyme, buffer, and varying concentrations of the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix.

-

Detection: Monitor the reaction progress over time. The detection method depends on the enzyme. It could be a change in absorbance or fluorescence, or the quantification of a product via methods like LC-MS.

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Forward Outlook

This guide outlines a systematic, robust, and scientifically grounded strategy for the initial biological screening of novel thionicotinamides. By employing a tiered cascade approach—beginning with broad primary screens for cytotoxicity and antimicrobial activity, followed by rigorous hit confirmation, selectivity profiling, and targeted mechanistic assays—researchers can efficiently identify and validate promising lead candidates. The inherent nature of thionicotinamides as potential prodrugs necessitates a focus on cell-based assays in the initial stages, with a logical progression to cell-free enzymatic assays to confirm specific molecular targets. This integrated strategy ensures that resources are focused on compounds with the highest therapeutic potential and provides a solid foundation of data to drive subsequent lead optimization and preclinical development.

References

-

Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC. (n.d.). PubMed Central. [Link]

-

[Biological activity of tin and immunity]. (1990). PubMed. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025). Emery Pharma. [Link]

-

Isoniazid - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). PubMed Central. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025). BellBrook Labs. [Link]

-

Screening Cascade Development Services | Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]

-

Ethionamide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Novel Anti-Campylobacter Compounds Identified Using High Throughput Screening of a Pre-selected Enriched Small Molecules Library - PubMed Central. (2016). PubMed Central. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Domainex. [Link]

-

What is the mechanism of Ethionamide? - Patsnap Synapse. (2024). Patsnap. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). IJPRA. [Link]

-

Biological Activities and Potential Applications of Phytotoxins - MDPI. (2024). MDPI. [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). MDPI. [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy - PMC. (n.d.). PubMed Central. [Link]

-

Cellular Sites of Action - Targets of Drug Action - YouTube. (2025). YouTube. [Link]

-

Ethionamide - LiverTox - NCBI Bookshelf. (2020). National Center for Biotechnology Information. [Link]

-

Thionicotinamide (ThioNa) is a prodrug of NADS and NADPS. (A) All three... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Isoniazid - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. [Link]

-

MIC and MBC Testing: Developing Next-Generation Antibiotics - Microbe Investigations. (2024). Microbe Investigations. [Link]

-

Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. (2017). PubMed Central. [Link]

-

Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. (2022). MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Publications. [Link]

-

What is the mechanism of Isoniazid? - Patsnap Synapse. (2024). Patsnap. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Center for Biotechnology Information. [Link]

-

(PDF) Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. (2017). ResearchGate. [Link]

-

Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI. [Link]

-

ChemInform Abstract: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. (2025). ResearchGate. [Link]

-

Building GPCR screening cascades for lead generation - Drug Target Review. (2014). Drug Target Review. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.). PubMed Central. [Link]

-

A screening cascade designed to make maximum use of in vitro systems to... - ResearchGate. (n.d.). ResearchGate. [Link]

-

In vitro Screening Systems - ResearchGate. (n.d.). ResearchGate. [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

-

Pharmacodynamics: Mechanisms of Drug Action - YouTube. (2020). YouTube. [Link]

-

Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. (2026). MDPI. [Link]

-

Mechanisms of action of isoniazid. (n.d.). PubMed. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

-

Cascade analysis: an adaptable implementation strategy across HIV and non-HIV delivery platforms. (n.d.). PubMed Central. [Link]

-

Mechanism of action of isoniazid | Request PDF. (2025). ResearchGate. [Link]

-

Enzyme Inhibition Studies | BioIVT. (n.d.). BioIVT. [Link]

Sources

- 1. CAS 4621-66-3: Thionicotinamide | CymitQuimica [cymitquimica.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethionamide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isoniazid - Wikipedia [en.wikipedia.org]

- 8. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. international-biopharma.com [international-biopharma.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. emerypharma.com [emerypharma.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Novel Anti-Campylobacter Compounds Identified Using High Throughput Screening of a Pre-selected Enriched Small Molecules Library - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. blog.biobide.com [blog.biobide.com]

In Silico Bioactivity Prediction of 2-Mercapto-4,6-dimethylnicotinamide: A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methodologies are indispensable for achieving this, offering a rapid, cost-effective framework to evaluate novel chemical entities before committing to expensive and time-consuming synthesis and experimental testing.[1] This technical guide provides a comprehensive, protocol-driven exploration of the predicted bioactivity of 2-Mercapto-4,6-dimethylnicotinamide, a compound belonging to the therapeutically significant class of nicotinamide derivatives. By leveraging a suite of publicly accessible and validated computational tools, we construct a preliminary dossier on this molecule, covering its drug-likeness, pharmacokinetic profile, and potential biological targets. This guide details the causal logic behind each step of the workflow, from initial ligand-based assessments using SwissADME and Molinspiration to structure-based target identification and molecular docking. The findings suggest that 2-Mercapto-4,6-dimethylnicotinamide possesses favorable drug-like properties and predicts its potential interaction with key enzyme families, notably Poly (ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), warranting further investigation.

Part 1: Introduction to the Molecule and In Silico Strategy

The Therapeutic Potential of Nicotinamide Derivatives